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Compound of Interest

(2E)-3-(3-hydroxyphenyl)prop-2-
Compound Name: |
ena

cat. No.: B11755336

For Researchers, Scientists, and Drug Development Professionals

(2E)-3-(3-hydroxyphenyl)prop-2-enal, a derivative of cinnamaldehyde, is a molecule of
interest in various fields, including medicinal chemistry and materials science. Its chemical
structure, featuring a hydroxylated phenyl ring conjugated with an unsaturated aldehyde, gives
rise to a unique spectroscopic signature. This guide provides an in-depth analysis of its
expected spectroscopic characteristics based on Nuclear Magnetic Resonance (NMR), Infrared
(IR) Spectroscopy, and Mass Spectrometry (MS), compiled from data on structurally similar
compounds and established spectroscopic principles.

Molecular Structure and Spectroscopic Overview

The structure of (2E)-3-(3-hydroxyphenyl)prop-2-enal, with the chemical formula CeHsO2 and
a molecular weight of 148.16 g/mol , is foundational to its spectroscopic properties.[1] The key
structural features influencing its spectra are the aromatic ring, the phenolic hydroxyl group, the
a,B-unsaturated aldehyde system, and the trans configuration of the double bond.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule.

'H NMR Spectroscopy

The proton NMR spectrum of (2E)-3-(3-hydroxyphenyl)prop-2-enal is expected to show
distinct signals for the aldehydic, vinylic, aromatic, and phenolic protons. The chemical shifts
are influenced by the electron-withdrawing effect of the carbonyl group and the electronic
effects of the hydroxyl group on the aromatic ring.

) Expected Chemical o Coupling Constant

Proton Assignment _ Multiplicity

Shift (8, ppm) (J, Hz)
Aldehydic-H 9.5-9.7 Doublet ~7-8
Vinylic-H (B to C=0) 74-76 Doublet ~15-16
Vinylic-H (a to C=0) 6.6 - 6.8 Doublet of Doublets ~15-16, ~7-8
Aromatic-H 6.8-7.3 Multiplets
Phenolic-OH 5.0 - 6.0 (variable) Singlet (broad)

Note: The chemical shift of the phenolic proton is highly dependent on the solvent and

concentration.

13C NMR Spectroscopy

The 13C NMR spectrum will provide information on the different carbon environments within the
molecule.
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Carbon Assignment

Expected Chemical Shift (3, ppm)

Carbonyl-C 190 - 195
Aromatic-C (C-OH) 155 - 160
Vinylic-C (B to C=0) 145 - 150
Aromatic-C (quaternary) 135 - 140
Vinylic-C (a to C=0) 125-130
Aromatic-C 110-130

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of specific functional groups based on their vibrational

frequencies. For (2E)-3-(3-hydroxyphenyl)prop-2-enal, the key absorptions are from the

hydroxyl, carbonyl, and alkene moieties, as well as the aromatic ring.[2][3][4][5][6]

Expected Frequency Range

Vibrational Mode Intensity
(cm™)
O-H Stretch (Phenolic) 3200 - 3600 Strong, Broad
C-H Stretch (Aromatic) 3000 - 3100 Medium
C-H Stretch (Aldehydic) 2700 - 2850 Medium, often two bands
C=0 Stretch (Conjugated
Aldehyde) 1670 - 1700 Strong
C=C Stretch (Alkene) 1620 - 1650 Medium
C=C Stretch (Aromatic) 1450 - 1600 Medium to Strong
C-O Stretch (Phenolic) 1200 - 1260 Strong
=C-H Bend (trans-Alkene) 960 - 980 Strong
Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule, aiding in its identification and structural confirmation.

m/z Proposed Fragment
148 [M]* (Molecular lon)
147 [M-H]*

131 [M-OH]*

120 [M-COJ*

119 [M-CHOJ*

91 [C7H]*

77 [CeHs]*

Note: The fragmentation pattern is predicted based on the stability of the resulting carbocations
and neutral losses.

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the spectroscopic
analysis of (2E)-3-(3-hydroxyphenyl)prop-2-enal.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a
deuterated solvent (e.g., CDCls, DMSO-ds) in an NMR tube.

 Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

e 1H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good
signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (0 ppm).

e 13C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A
larger number of scans will be required compared to *H NMR.
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o Data Processing: Process the raw data (Fourier transformation, phase correction, and
baseline correction) using appropriate software.

IR Spectroscopy

o Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total
Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with
dry KBr powder and press it into a thin pellet.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
o Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm~1).

o Data Processing: The resulting spectrum of transmittance or absorbance versus
wavenumber is analyzed to identify the characteristic absorption bands.

Mass Spectrometry

o Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via
a suitable ionization source (e.g., Electrospray lonization - ESI, or Electron Impact - El).

 Instrumentation: Employ a mass spectrometer capable of high resolution and accuracy (e.g.,
Q-TOF, Orbitrap).

o Data Acquisition: Acquire the mass spectrum in the appropriate mass range to observe the
molecular ion and its fragments.

o Data Analysis: Analyze the resulting mass-to-charge ratio (m/z) peaks to determine the
molecular weight and fragmentation pattern.

Workflow and Relationships

The following diagrams illustrate the logical workflow for the spectroscopic analysis and the
relationship between the molecular structure and the expected spectral data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b11755336?utm_src=pdf-body-img
https://www.benchchem.com/product/b11755336?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/6538957
https://pubchem.ncbi.nlm.nih.gov/compound/6538957
https://www.orgchemboulder.com/Spectroscopy/specttutor/phenols.shtml
https://docbrown.info/page06/spectra2/phenol-ir.htm
https://docbrown.info/page06/spectra2/phenol-ir.htm
https://docbrown.info/page06/spectra2/phenol-ir.htm
http://www.adichemistry.com/spectroscopy/infrared/alcohol-phenol/infrared-spectra-alcohols-phenols.html
https://chem.libretexts.org/Courses/Martin_Luther_College/Organic_Chemistry_-_MLC/03%3A_Alcohols_Ethers_Thiols_Sulfides_and_Amines/3.01%3A_Alcohols_and_Phenols/3.1.12%3A_Spectroscopy_of_Alcohols_and_Phenols
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(OpenStax)/17%3A_Alcohols_and_Phenols/17.11%3A_Spectroscopy_of_Alcohols_and_Phenols
https://www.benchchem.com/product/b11755336#spectroscopic-analysis-of-2e-3-3-hydroxyphenyl-prop-2-enal-nmr-ir-ms
https://www.benchchem.com/product/b11755336#spectroscopic-analysis-of-2e-3-3-hydroxyphenyl-prop-2-enal-nmr-ir-ms
https://www.benchchem.com/product/b11755336#spectroscopic-analysis-of-2e-3-3-hydroxyphenyl-prop-2-enal-nmr-ir-ms
https://www.benchchem.com/product/b11755336#spectroscopic-analysis-of-2e-3-3-hydroxyphenyl-prop-2-enal-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11755336?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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